3-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride
Overview
Description
3-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride (DCBP) is an organic compound that is used in a variety of scientific research applications. This compound has a wide range of properties that make it suitable for use in a variety of experiments. DCBP is a compound that is composed of two chlorine atoms, two benzyloxy groups, and a piperidine ring. This compound is soluble in water, has a low melting point, and is easily synthesized. DCBP is a versatile compound that can be used in a variety of experiments, and has a wide range of applications in both organic and inorganic chemistry.
Scientific Research Applications
Pharmacological Research
- Selective Serotonin Reuptake Inhibitors (SSRIs): Compounds like Paroxetine hydrochloride, a phenylpiperidine derivative, are studied for their selective serotonin reuptake inhibition, indicating applications in treating depression and anxiety disorders (Germann et al., 2013).
Chemical Synthesis and Characterization
- Stereoselective Synthesis: Research into the stereoselective synthesis of piperidine structures demonstrates the potential for creating specific molecular configurations, essential for drug development and material science (Brizgys et al., 2012).
- Structural Studies: Investigations into the crystal and molecular structure of piperidine derivatives contribute to understanding the molecular interactions and stability of these compounds, informing their potential applications in various fields (Szafran et al., 2007).
Biological Activity
- Biologically Active Derivatives: Synthesis of biologically active O-substituted derivatives of piperidine shows the potential for these compounds in developing new therapeutic agents with targeted biological activities (Khalid et al., 2013).
Material Science
- Copolymerization: Studies on the copolymerization of novel oxy ring-substituted isopropyl cyanoarylacrylates, which could include derivatives similar to "3-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride," highlight applications in creating new materials with specific properties (Hussain et al., 2019).
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-10-4-3-9(12(14)6-10)8-16-11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLOYEAFUWGANZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=C(C=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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